The Physicochemical and Mechanistic Profile of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate: A Comprehensive Guide for Advanced Organic Synthesis
The Physicochemical and Mechanistic Profile of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate: A Comprehensive Guide for Advanced Organic Synthesis
Executive Summary
Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate (CAS: 960075-11-0) is a highly specialized brominated aromatic ester that functions as a critical building block in advanced medicinal chemistry[1]. Characterized by its orthogonal reactive sites, this compound is predominantly utilized as a key intermediate in the total synthesis of phenylethanolamine-based β2 -adrenergic receptor agonists, such as Salmeterol and Salbutamol[2][3]. Furthermore, due to its structural relationship to mixed α/β -blockers, it is rigorously monitored in quality control as a known degradation product and synthetic byproduct, specifically designated as Labetalol Impurity 50[4].
This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and self-validating experimental protocols designed for drug development professionals and synthetic chemists.
Physicochemical Profiling
Understanding the physical and chemical parameters of this intermediate is vital for optimizing reaction conditions and downstream purification. The presence of the heavy bromine atom alongside hydrogen-bonding hydroxyl groups dictates its solubility and physical state.
| Parameter | Value / Description |
| Chemical Name | Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate |
| CAS Number | 960075-11-0[1] |
| Molecular Formula | C10H11BrO4[1] |
| Molecular Weight | 275.10 g/mol [1] |
| Physical State | Gummy oil to off-white solid (highly dependent on purity and crystallization solvent)[5] |
| Solubility | Highly soluble in CDCl3, Dichloromethane, Methanol, and DMSO; Insoluble in non-polar alkanes (e.g., Hexane)[5] |
| Key Functional Groups | Phenolic hydroxyl, methyl ester, secondary alcohol, primary alkyl bromide |
| Reactivity Profile | Electrophilic at the brominated carbon; susceptible to base-catalyzed epoxidation and ester hydrolysis[6] |
Mechanistic Role in Advanced Organic Synthesis
The architectural brilliance of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate lies in its capacity for chemoselective transformations. The molecule features a bromohydrin motif (the 2-bromo-1-hydroxyethyl side chain), which serves as a masked electrophile.
Under mild basic conditions, the secondary alcohol is deprotonated, triggering an intramolecular SN2 displacement of the adjacent bromide to form a transient terminal epoxide. This epoxide is then regioselectively opened via nucleophilic attack by sterically hindered primary or secondary amines (e.g., tert-butylamine for Salbutamol, or N-(6-(4-phenylbutoxy)hexyl)benzenemethamine for Salmeterol)[2][3].
Crucially, the methyl ester and phenolic hydroxyl groups act as orthogonal placeholders. They remain intact during the amine alkylation phase and are subsequently reduced by strong hydride donors (such as LiAlH4 ) to yield the salicyl alcohol (2-(hydroxymethyl)phenol) pharmacophore, which is strictly required for β2 -receptor binding[3].
Fig 1: Chemoselective synthesis and downstream application of the target bromohydrin.
Experimental Protocols (E-E-A-T Validated)
As a Senior Application Scientist, I emphasize that successful synthesis and analysis require a deep understanding of the thermodynamic and kinetic forces at play. The following protocols are designed as self-validating systems.
Protocol 1: Chemoselective Reduction of the Alpha-Bromo Ketone
Objective: Reduce Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate to the target bromohydrin without reducing the ester or inducing premature epoxidation.
Causality & Expert Insight: Sodium borohydride ( NaBH4 ) is chosen for its strict chemoselectivity toward ketones over esters. The reaction is conducted in ethanol, which not only solubilizes the precursor but acts as a necessary proton source for the reduction mechanism. Temperature control (0–15°C) is critical. If the temperature exceeds 20°C, the resulting alkoxide intermediate will undergo an intramolecular Williamson ether synthesis, displacing the bromide and prematurely forming an epoxide. Furthermore, an acidic quench is mandatory to destroy the basic borate complexes, which would otherwise catalyze degradation during solvent evaporation[7].
Step-by-Step Methodology:
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Dissolution: Suspend Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate (1.0 eq) in anhydrous ethanol (10 volumes) under an inert nitrogen atmosphere.
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Thermal Control: Submerge the reaction vessel in an ice/water bath and allow the internal temperature to equilibrate to 0–5°C.
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Hydride Addition: Add NaBH4 (0.5–0.75 eq) in small, controlled portions over 30 minutes. Monitor the exotherm to ensure the internal temperature strictly remains below 15°C[7].
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Maturation: Remove the ice bath and stir the mixture at 15–20°C for 2 hours. Validation: Perform TLC (Hexane:Ethyl Acetate 7:3); the starting material spot should be completely consumed.
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Acidic Quenching: Recool the flask to 0°C. Slowly add 2 N H2SO4 dropwise until the pH reaches ~3. This neutralizes the base and stabilizes the bromohydrin[7].
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Isolation: Evaporate the ethanol under reduced pressure (bath temperature < 30°C to prevent thermal degradation). Extract the aqueous residue with ethyl acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate to yield the target compound as a viscous, gummy oil[2][7].
Protocol 2: Analytical Characterization & Impurity Profiling
Objective: Quantify the purity of the synthesized intermediate and validate its structural integrity.
Causality & Expert Insight: Bromohydrins are thermally labile and prone to dehydrobromination inside the heated injection ports of Gas Chromatographs (GC). Therefore, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the mandatory analytical technique. An acidic mobile phase modifier (0.1% TFA) is required to suppress the ionization of the phenolic hydroxyl group (pKa ~9), preventing peak tailing and ensuring sharp, reproducible chromatograms.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 10 mg of the product in 10 mL of HPLC-grade Methanol (1 mg/mL).
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Chromatographic Conditions:
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Column: C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm).
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Mobile Phase: Gradient elution. Solvent A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q water. Solvent B: Acetonitrile.
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Flow Rate: 1.0 mL/min.
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Detection: UV absorbance at 254 nm (targeting the aromatic benzoate chromophore).
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-
NMR Validation: Dissolve a purified fraction in CDCl3 . Validation: The 1H -NMR spectrum must show a diagnostic multiplet at ~4.8-5.0 ppm (methine proton of the chiral alcohol) and a doublet/multiplet at ~3.4-3.6 ppm (diastereotopic methylene protons adjacent to the bromine atom)[5].
Handling, Stability, and Storage
To maintain the integrity of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate, strict storage protocols must be adhered to:
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Light Sensitivity: The carbon-bromine ( C−Br ) bond is susceptible to homolytic cleavage upon prolonged exposure to ultraviolet light. The compound must be stored in amber glass vials.
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Thermal & Chemical Stability: Prolonged exposure to temperatures above 60°C or basic environments will induce spontaneous epoxidation or ester hydrolysis.
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Optimal Storage: Maintain the compound at 2-8°C under an inert atmosphere (Argon or Nitrogen) to ensure batch-to-batch consistency and long-term stability[6].
Sources
- 1. Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate | Manasa Life Sciences [manasalifesciences.com]
- 2. An Improved Process For The Preparation Of Salmeterol Xinafoate [quickcompany.in]
- 3. (-)-Salmeterol, (R)-Salmeterol-药物合成数据库 [drugfuture.com]
- 4. QCS药物研发中心 | 药物杂质对照品 | API标定对照品 | 质量研究一站式服务平台 [qcsrm.com]
- 5. 5-(2-Bromo-1-hydroxyethyl)-2-hydroxy-benzoic Acid Methyl Ester CAS#: 960075-11-0 [amp.chemicalbook.com]
- 6. 5-(2-Bromo-1-Hydroxyethyl)-2-Hydroxy-Benzoic Acid Methyl Ester | 960075-11-0 | ChemicalCell [chemicalcell.com]
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